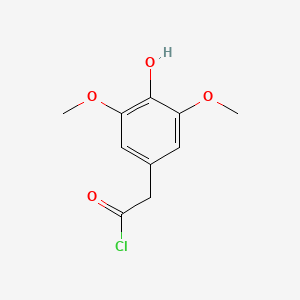

3,5-Dimethoxy-4-hydroxyphenylacetyl chloride

Description

3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is a specialized organic compound featuring a phenyl ring substituted with methoxy groups at positions 3 and 5, a hydroxyl group at position 4, and an acetyl chloride functional group. This structure confers high reactivity due to the acyl chloride moiety, making it a valuable intermediate in organic synthesis, particularly for forming esters or amides.

Properties

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOHYWKCZMUXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is characterized by the following structural formula:

This compound features a phenolic structure with two methoxy groups and an acetyl chloride functional group, which is crucial for its reactivity and biological interactions.

The primary mechanism of action for 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride involves its role as an HDAC inhibitor . HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can result in:

- Increased histone acetylation , leading to a more open chromatin structure and enhanced gene expression.

- Alteration of gene expression profiles related to cell cycle regulation, apoptosis, and differentiation.

Antitumor Activity

Research indicates that 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride exhibits potent antitumor effects. A study demonstrated that this compound could induce apoptosis in various cancer cell lines by modulating HDAC activity. The specific effects observed include:

- Cell cycle arrest in the G0/G1 phase.

- Induction of p21 promoter activity , which is crucial for cell cycle regulation.

Neuroprotective Effects

Additionally, this compound has shown promise in neurobiology. Its ability to inhibit HDACs may protect neuronal cells from stress-induced apoptosis. This effect is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

- Study on Cancer Cell Lines : In a comparative study of several HDAC inhibitors, 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride was shown to have an IC50 value comparable to well-known HDAC inhibitors like trichostatin A (TSA). The study involved treating human prostate cancer cells (LNCaP) with varying concentrations of the compound and assessing cell viability through MTT assays.

- Neuroprotective Study : Another investigation focused on the protective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and enhanced survival rates when treated with 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride compared to untreated controls.

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of 3,5-Dimethoxy-4-hydroxyphenylacetyl Chloride and Analogues

*Molecular weight estimated based on structural analogs.

Reactivity and Stability

- Acyl Chloride vs. Hydrochloride Salts : Unlike dopamine hydrochloride or 4-(Diphenylmethoxy)piperidine HCl, where chloride acts as a counterion, the target compound’s acyl chloride group is highly reactive, undergoing hydrolysis in moisture to form carboxylic acids. This contrasts with the stability of hydrochloride salts in aqueous environments .

- Methoxy vs. Hydroxy Substituents : The 3,5-dimethoxy groups in the target compound reduce hydrogen-bonding capacity compared to caffeic acid’s 3,4-dihydroxy structure, increasing lipophilicity and altering solubility in polar solvents .

Solubility and Stability

- Hydrochloride Salts : Dopamine hydrochloride and 4-(Diphenylmethoxy)piperidine HCl exhibit high water solubility due to ionic dissociation, whereas the target compound’s lipophilic methoxy groups and reactive acyl chloride limit solubility in aqueous media .

- Caffeic Acid : The carboxylic acid group in caffeic acid enhances water solubility compared to the target compound, though both serve as intermediates in diverse research fields .

Preparation Methods

Typical Procedure:

- Reactants: 3,5-dimethoxy-4-hydroxyphenol (or a similar phenolic derivative)

- Reagent: Acetyl chloride

- Catalyst/Base: Often pyridine or a tertiary amine to facilitate acylation and scavenging of HCl

- Solvent: Anhydrous solvents like dichloromethane or chloroform

- Conditions: The reaction is typically performed at low temperatures (0°C to room temperature) to control reactivity and improve yield

Reaction Scheme:

3,5-Dimethoxy-4-hydroxyphenol + Acetyl chloride → 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride + HCl

This method is straightforward and widely used in organic synthesis for preparing acyl chlorides from phenolic compounds.

Preparation from Phenol Derivatives via Chlorination and Acylation

In some cases, phenolic compounds are first chlorinated or methylated to protect or modify functional groups, followed by acylation.

Example:

- Step 1: Methylation of phenol hydroxyl groups using methyl iodide or dimethyl sulfate to obtain methoxy derivatives.

- Step 2: Chlorination at the phenyl ring's para position using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride.

- Step 3: Reaction with acetyl chloride to introduce the acetyl chloride moiety, yielding the target compound.

This multistep route allows for selective substitution and functional group protection, improving overall yield and purity.

Synthesis via Intermediate Formation and Subsequent Chlorination

Another approach involves synthesizing the phenylacetyl intermediate first, then converting it to the acyl chloride.

Procedure:

Reaction:

3,5-Dimethoxy-4-hydroxyphenylacetic acid + Thionyl chloride → 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride + SO₂ + HCl

This route is advantageous when the phenolic precursor is difficult to acylate directly.

Research Data and Optimized Conditions

| Method | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Direct acylation | Acetyl chloride, pyridine | Dichloromethane | 0°C to RT | ~70-85% | Widely used, simple, high efficiency |

| Intermediate chlorination | Chlorinating agents + acylation | Various | Reflux | Variable | Suitable for complex substitution patterns |

| Acid to acyl chloride | Thionyl chloride or oxalyl chloride | Reflux | Reflux | Up to 90% | High purity, suitable for large-scale synthesis |

Notes on Reaction Conditions and Purification

- Anhydrous conditions are essential to prevent hydrolysis of acyl chlorides.

- Temperature control minimizes side reactions and decomposition.

- Purification typically involves distillation or recrystallization to obtain high purity products.

- Safety precautions include handling of corrosive reagents like acetyl chloride and thionyl chloride.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.